(R)-3-Hydroxy-3-phenylpropanenitrile

Chiral Purity Optical Rotation Enantiomeric Excess

(R)-3-Hydroxy-3-phenylpropanenitrile is a chiral β-hydroxynitrile building block (C9H9NO) essential for constructing single-enantiomer active pharmaceutical ingredients (APIs). It serves as the direct precursor to the (R)-enantiomers of blockbuster antidepressants including fluoxetine, atomoxetine, and nisoxetine , as well as intermediates for β-adrenaline receptor blockers.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 73627-97-1
Cat. No. B2598042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Hydroxy-3-phenylpropanenitrile
CAS73627-97-1
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC#N)O
InChIInChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m1/s1
InChIKeyHILDHWAXSORHRZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Hydroxy-3-phenylpropanenitrile (CAS 73627-97-1): A Critical Chiral C9 Synthon for Enantiopure APIs


(R)-3-Hydroxy-3-phenylpropanenitrile is a chiral β-hydroxynitrile building block (C9H9NO) essential for constructing single-enantiomer active pharmaceutical ingredients (APIs). It serves as the direct precursor to the (R)-enantiomers of blockbuster antidepressants including fluoxetine, atomoxetine, and nisoxetine [1], as well as intermediates for β-adrenaline receptor blockers [2]. The compound features a secondary alcohol and a nitrile group, providing two orthogonal reactive handles for downstream elaboration into 3-aryloxy-3-phenylpropylamine pharmacophores.

Why Racemic or (S)-3-Hydroxy-3-phenylpropanenitrile Cannot Replace the (R)-Enantiomer in cGMP Syntheses


For chiral β-hydroxynitrile intermediates, the absolute configuration directly dictates the stereochemistry of the final API, and stereochemical impurities cannot be removed by conventional purification once incorporated into the target molecule. The (R)-enantiomer (CAS 73627-97-1) specifically furnishes (R)-fluoxetine, which exhibits a more rapid onset of action and a superior side-effect profile compared to racemic fluoxetine [1]. Its use as an intermediate for certain β-blockers is equally stereospecific [2]. Substitution with the (S)-enantiomer (CAS 132203-26-0) or the racemate (CAS 17190-29-3) would invert the stereochemistry of the final drug substance, yielding a product with different pharmacological activity and an unacceptable impurity profile under ICH Q3A guidelines. Furthermore, classical resolution of the racemate inherently wastes 50% of the material, making direct procurement of the chiral-pure (R)-form a prerequisite for cost-efficient process chemistry [2].

Head-to-Head Evidence: Quantified Differentiation of (R)-3-Hydroxy-3-phenylpropanenitrile Against Its Closest Analogs


Optical Rotation Purity: Benchmarking (R)-Enantiomer Against Its (S)-Antipode

The (R)-enantiomer is unambiguously distinguished from its (S)-antipode by its specific optical rotation. For (R)-3-hydroxy-3-phenylpropanenitrile, a measured value of [α]D^26 = +55.3 (c = 0.84, CHCl3) has been reported, confirming the dextrorotatory nature of the (R)-form [1]. This positive rotation is directly opposite to that of the (S)-enantiomer, which exhibits a negative rotation, providing a simple, quantitative QC release method to prevent misidentification of the isomer being procured.

Chiral Purity Optical Rotation Enantiomeric Excess

Synthesis Efficiency: Biocatalytic Reduction vs. Classical Resolution for Obtaining the (R)-Enantiomer

The patented Kaneka process uses a recombinant carbonyl reductase to directly reduce 3-oxo-3-phenylpropanenitrile, producing the (R)-alcohol in high optical purity with a theoretical yield approaching 100% [1]. In stark contrast, classical resolution of the racemic alcohol via lipase-catalyzed transesterification is inherently limited to a maximum 50% theoretical yield, as one enantiomer is selectively acylated [2]. This represents a fundamental 2-fold advantage in raw material utilization for the biocatalytic route.

Biocatalysis Asymmetric Reduction Atom Economy

Enantiomeric Excess Specification: A Critical Quality Attribute for API Intermediate Procurement

For a compound destined for enantiopure API synthesis, the enantiomeric excess (ee) of the starting intermediate directly dictates the final product's purity. A leading manufacturer specifies a purity of ≥95.0% and an enantiomeric excess of ≥97.5% for the (R)-enantiomer [1]. This high ee specification is a prerequisite for avoiding the generation of the unwanted (S)-enantiomer of the final drug substance, which would be classified as a chiral impurity requiring expensive and often impossible downstream separation.

Quality Control Enantiomeric Excess Specification

Differentiation from Substituted Analogs: The Impact of Aryl Substitution on Optical Rotation

The physical properties of (R)-3-hydroxy-3-phenylpropanenitrile are distinctly different from its substituted analogs, a critical point of differentiation during procurement to avoid ordering a structurally similar but incorrect intermediate. For example, (R)-3-hydroxy-3-(4-methylphenyl)propanenitrile, a direct analog, exhibits a completely different optical rotation of [α]D^26 = +25.6 (c = 0.83, CHCl3), less than half that of the unsubstituted phenyl compound [1]. This large difference in a key analytical parameter is a definitive check to prevent mix-ups in the lab.

Structure-Activity Relationship Chiral Pool Analytical Benchmark

(R)-3-Hydroxy-3-phenylpropanenitrile: High-Value Procurement Scenarios Driven by Quantitative Evidence


Direct Procurement for cGMP Synthesis of (R)-Fluoxetine and (R)-Atomoxetine

The (R)-enantiomer is the mandatory starting material for synthesizing the single-enantiomer forms of fluoxetine and atomoxetine, which offer distinct clinical advantages over the racemate [1]. A procurement specification guaranteeing ≥97.5% ee is essential to meet the chiral purity requirements of the final API under ICH guidelines. The 2-fold yield advantage of the biocatalytic route [2] over classical resolution makes sourcing from manufacturers utilizing this technology critical for controlling the cost of goods of the final billion-dollar drug product.

Asymmetric Synthesis Methodology and Catalyst Development

This compound serves as a well-characterized, commercial standard for developing new asymmetric C-C bond-forming reactions. Its reported specific rotation of +55.3° [1] and established chiral HPLC/GC retention times provide a definitive analytical benchmark for measuring the enantioselectivity of novel catalytic methods. Researchers can compare their results directly against this known standard to validate new catalyst performance for the synthesis of chiral β-hydroxynitriles.

Preparation of Enantiopure 3-Amino-1-phenylpropan-1-ol Pharmacophore

The nitrile group of (R)-3-hydroxy-3-phenylpropanenitrile can be selectively reduced to the corresponding amine without racemization. This provides access to the high-value (R)-3-amino-1-phenylpropan-1-ol scaffold, a core structure in several CNS-active compounds. The high and guaranteed ee of the starting material ensures that the final amine product retains the desired stereochemistry, a critical factor for neuroscience research applications.

Quote Request

Request a Quote for (R)-3-Hydroxy-3-phenylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.